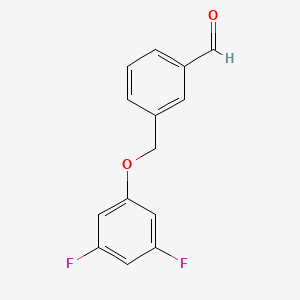

3-((3,5-Difluorophenoxy)methyl)benzaldehyde

Description

Properties

IUPAC Name |

3-[(3,5-difluorophenoxy)methyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c15-12-5-13(16)7-14(6-12)18-9-11-3-1-2-10(4-11)8-17/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPYWPDSZRBTHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C=O)COC2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The Williamson ether synthesis involves nucleophilic substitution between a benzyl halide (e.g., 3-(bromomethyl)benzaldehyde) and 3,5-difluorophenoxide. The phenoxide ion attacks the electrophilic carbon of the benzyl halide, forming the ether bond.

Key Steps:

-

Synthesis of 3-(Bromomethyl)benzaldehyde :

-

Etherification :

-

Deprotection :

Challenges :

-

Regioselectivity : Competing O- vs. C-alkylation.

-

Stability : 3-(Bromomethyl)benzaldehyde is prone to polymerization; acetal protection mitigates this.

Copper-Catalyzed Coupling

Ullmann-Type Reaction

Adapted from CN101337868A, this method uses Cu(I) catalysts to couple 3-bromobenzaldehyde derivatives with 3,5-difluorophenol.

Procedure :

Advantages :

Limitations :

Phase-Transfer Catalysis (PTC)

Biphasic Systems

Inspired by EP0278875A1, PTC facilitates reactions between aqueous phenoxide and organic benzyl halides.

Protocol :

-

Reagents :

-

Conditions :

-

Workup :

Performance :

Applications :

Comparative Analysis of Methods

| Method | Catalyst | Temperature | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Williamson Synthesis | K₂CO₃ | 80–100°C | 85% | Simple, high selectivity | Requires halide synthesis |

| Copper-Catalyzed | CuI | 140–160°C | 83% | Scalable, robust | Side reactions at high temps |

| Phase-Transfer Catalysis | TBAB | 100°C | 83% | Solvent recycling, low waste | pH control critical |

Emerging Strategies

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-((3,5-Difluorophenoxy)methyl)benzaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: 3-((3,5-Difluorophenoxy)methyl)benzoic acid.

Reduction: 3-((3,5-Difluorophenoxy)methyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-((3,5-Difluorophenoxy)methyl)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of difluorinated aromatic compounds on biological systems. It can be used to investigate enzyme interactions and metabolic pathways .

Medicine: Its unique structure allows for the exploration of novel drug candidates with improved efficacy and reduced side effects .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of advanced polymers and coatings .

Mechanism of Action

The mechanism of action of 3-((3,5-Difluorophenoxy)methyl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The aldehyde group can participate in covalent bonding with nucleophilic residues in proteins, leading to the modulation of their activity .

Comparison with Similar Compounds

Structural and Electronic Comparisons

2-(3,5-Difluorophenoxy)benzaldehyde (CAS 886361-01-9)

- Structure: Benzaldehyde substituted at the 2-position with a 3,5-difluorophenoxy group.

- Molecular Formula : C₁₃H₈F₂O₂; Molecular Weight : 234.198 g/mol.

- Physical Properties : Boiling point = 291.4°C, density = 1.3 g/cm³, flash point = 126°C.

- Key Difference: The ortho substitution of the difluorophenoxy group may sterically hinder aldehyde reactivity compared to the meta substitution in the target compound. This positional variance could influence nucleophilic addition reactions .

4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS 151103-08-1)

- Structure : Benzaldehyde with a difluoromethoxy group at the 4-position and a methoxy group at the 3-position.

- Molecular Formula : C₈H₆F₂O₃; Molecular Weight : 188.13 g/mol.

- Key Difference : The methoxy group is electron-donating, countering the electron-withdrawing effects of fluorine. This electronic balance may enhance stability in acidic conditions compared to the purely fluorinated target compound .

3-(Trifluoromethyl)benzaldehyde Derivatives

- Example: 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2R)-2-(dimethylamino)cyclohexyl)thiourea (CAS 620960-26-1).

- The target compound’s ether linkage may improve solubility relative to trifluoromethyl analogs .

Physicochemical Properties

Notes:

- The target compound’s higher molecular weight and LogP (lipophilicity) suggest greater membrane permeability than 4-(difluoromethoxy)-3-methoxybenzaldehyde but lower than trifluoromethyl derivatives.

- Solubility trends correlate with fluorine content and substituent polarity: methoxy groups improve water solubility, while fluorinated groups reduce it .

Biological Activity

3-((3,5-Difluorophenoxy)methyl)benzaldehyde is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, supported by relevant research findings and data.

Chemical Structure

The compound features a benzaldehyde core with a difluorophenoxy substituent, which is believed to play a significant role in its biological activity. The structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, its minimum inhibitory concentration (MIC) values were reported in a study focusing on similar compounds, suggesting that the presence of the difluorophenoxy group enhances its antibacterial efficacy.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways, although specific pathways remain to be elucidated.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Preliminary studies have shown that it can inhibit the proliferation of various cancer cell lines. A notable study reported IC50 values demonstrating the compound's effectiveness against different cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.2 |

| MCF-7 | 12.5 |

| A549 | 18.0 |

The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspase pathways or by disrupting mitochondrial function.

Case Studies

- Study on Antimicrobial Activity : In a comparative study, researchers synthesized several derivatives of benzaldehyde and tested their antimicrobial properties. The results indicated that compounds with electron-withdrawing groups like fluoro substituents exhibited enhanced activity against gram-positive bacteria compared to their unsubstituted counterparts.

- Anticancer Evaluation : A recent investigation into the structure-activity relationship (SAR) of benzaldehyde derivatives revealed that modifications at the para position significantly influenced their anticancer potency. Specifically, this compound was highlighted as one of the most potent compounds in inhibiting cancer cell growth due to its unique electronic properties and steric configuration .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Antimicrobial Action : The compound may disrupt bacterial cell membranes or inhibit essential enzymes involved in cell wall biosynthesis.

- Anticancer Mechanism : It likely induces apoptosis through mitochondrial pathways and may also inhibit specific signaling pathways involved in tumor growth and survival.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-((3,5-Difluorophenoxy)methyl)benzaldehyde, and how can reaction conditions be optimized?

- Methodology : A common approach involves nucleophilic substitution between 3,5-difluorophenol and a benzaldehyde derivative bearing a leaving group (e.g., bromomethyl). Refluxing in a polar aprotic solvent (e.g., DMF) with a base like potassium carbonate (K₂CO₃) facilitates the reaction. Critical parameters include temperature control (80–100°C) and stoichiometric ratios to minimize side products .

- Characterization : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Confirm structural integrity using ¹H/¹³C NMR and FTIR to verify the phenoxy-methyl linkage and aldehyde functionality .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is critical for identifying fluorine substituents, while ¹H NMR resolves the benzaldehyde proton (δ ~10 ppm) and methylene bridge (δ ~4.5–5.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns, distinguishing the compound from impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields when varying catalysts or solvents?

- Experimental Design : Systematically test solvents (e.g., DMF vs. THF) and catalysts (e.g., phase-transfer catalysts like tetrabutylammonium bromide) in controlled batch reactions. Use HPLC to quantify unreacted starting materials and side products. For example, DMF may enhance solubility but increase aldol condensation byproducts under prolonged heating .

- Data Analysis : Apply Design of Experiments (DoE) to identify interactions between variables (temperature, solvent polarity, catalyst loading). Kinetic studies under inert atmospheres (argon) can mitigate oxidative degradation of the aldehyde group .

Q. What mechanisms underlie the compound’s reactivity in oxidative environments, and how does this impact pharmaceutical applications?

- Mechanistic Insights : The electron-withdrawing fluorine atoms stabilize the phenoxy-methyl group against nucleophilic attack, while the aldehyde moiety remains susceptible to oxidation. In vitro studies using H₂O₂ or cytochrome P450 enzymes reveal degradation pathways, forming carboxylic acid derivatives. Stability assays (e.g., accelerated aging under 40°C/75% RH) guide formulation strategies .

- Pharmacological Relevance : Fluorine substituents enhance metabolic stability and blood-brain barrier penetration, making the compound a candidate for CNS drug intermediates. Comparative studies with non-fluorinated analogs (e.g., 3-phenoxybenzaldehyde) highlight reduced hepatic clearance in microsomal assays .

Q. How does the compound interact with ligninolytic enzymes, and what insights does this provide for bioremediation studies?

- Experimental Approach : Use lignin peroxidase (LiP) or laccase assays to monitor degradation of this compound as a lignin model. Fluorine acts as a tracer; liberated 3,5-difluorophenol is quantified via GC-MS. Compare degradation rates with non-fluorinated models to assess steric/electronic effects on enzyme binding .

- Applications : Insights into oxidative cleavage mechanisms inform bioremediation strategies for fluorinated aromatic pollutants. Synergistic effects with redox mediators (e.g., 4-hydroxy-3-methoxybenzyl alcohol) enhance degradation efficiency .

Methodological Considerations

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

- Process Optimization : Transition from batch to continuous flow reactors for improved heat/mass transfer. In-line FTIR monitors reaction progress in real time. Recrystallization from ethanol/water mixtures achieves >98% purity at multi-gram scales .

- Quality Control : Implement ICP-MS to trace metal impurities (e.g., residual K⁺ from K₂CO₃) that may interfere with downstream biological assays .

Q. How can computational modeling predict the compound’s behavior in novel reaction systems?

- In Silico Tools : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity with electrophiles/nucleophiles. Molecular docking simulations assess interactions with enzymatic active sites (e.g., cytochrome P450) .

Comparative Analysis

Q. How do structural modifications (e.g., methyl vs. trifluoromethyl groups) alter the compound’s physicochemical properties?

- Case Study : Compare logP values (octanol/water partition coefficients) of this compound with analogs like 2,4,6-trifluoro-3,5-dimethylbenzaldehyde. Fluorine increases hydrophobicity, while methyl groups enhance steric hindrance. Solubility in aqueous buffers (pH 7.4) is critical for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.